TC-I 15

Integrin allostery collagen peptide selectivity I-domain inhibition

Standard α2β1 inhibitors (e.g., BTT-3033) fail to block α1β1 or exhibit different shear-dependent pharmacology, risking non-reproducible results in collagen adhesion and thrombosis models. TC-I 15 is the validated small-molecule solution. - **Dual target**: Inhibits α2β1 (IC50 12 nM static) and α1β1 (IC50 23.6 µM) but not αvβ3, α5β1, α6β1, or αIIbβ3 (≥1,000 nM). - **In vivo validated**: Efficacy in ferric chloride arterial thrombosis and pre-metastatic niche models (10 µg i.v., every other day). - **Mechanistic clarity**: Allosteric closed-lock conformation; 60-fold static-to-flow potency shift distinguishes it from orthosteric inhibitors.

Molecular Formula C23H28N4O6S2
Molecular Weight 520.6 g/mol
Cat. No. B15608134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-I 15
Molecular FormulaC23H28N4O6S2
Molecular Weight520.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1
InChIKeyXKLHCUGVLCGKKX-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-I 15: Allosteric α2β1 Inhibitor Overview


TC-I 15 (CAS 916734-43-5) is a small-molecule, allosteric inhibitor of the collagen-binding integrin α2β1, originally disclosed as compound 15 in a structure–activity series targeting pathological thrombus formation [1]. It inhibits platelet adhesion to type I collagen with IC50 values of 12 nM under static and 715 nM under flow conditions, and displays selectivity for α2β1 over αvβ3, α5β1, α6β1, and αIIbβ3 at concentrations exceeding 1,000 nM . TC-I 15 also inhibits the related collagen receptors α1β1 (IC50 23.6 µM on GFOGER / 24.4 µM on GLOGEN) and α11β1 (IC50 177 µM) . The compound has demonstrated in vivo efficacy in a ferric chloride arterial thrombosis mouse model and blocks pre-metastatic niche formation by inhibiting α2β1-mediated uptake of carcinoma-associated fibroblast extracellular vesicles [1][2].

Mechanism

Allosteric α2β1 inhibition for collagen-adhesion pathway studies

Selectivity

Collagen-binding integrin preference over RGD-binding integrins

In vivo context

Reported model responses in thrombosis and pre-metastatic niche research

Why Generic Inhibitors Cannot Replace TC-I 15


Integrin inhibitors targeting the collagen-binding subfamily differ markedly in their selectivity fingerprint, molecular mechanism, and functional potency under physiologically relevant shear conditions. TC-I 15 is an allosteric inhibitor that locks the α2 I-domain in a closed conformation, whereas BTT-3033 acts as a conformation-selective orthosteric ligand, and obtustatin is a disintegrin peptide specific for α1β1 [1][2]. The consequence is that TC-I 15 inhibits both α2β1 and α1β1 with comparable micromolar potency on GFOGER-coated surfaces, making it a functional pan-inhibitor of the two principal collagen-binding integrins in platelets, fibroblasts, and mesangial cells—a property not shared by obtustatin (α1β1-only) or BTT-3033 (α2β1-selective). Furthermore, TC-I 15’s 60-fold drop in apparent potency between static (IC50 12 nM) and flow (IC50 715 nM) conditions is mechanistically distinct from BTT-3033, which retains activity under shear only when integrin pre-activation is not required [2]. These differences mean that substituting TC-I 15 with another α2β1 inhibitor in a published protocol—without re-validating the selectivity profile, shear response, and collagen-peptide substrate dependence—risks producing non-reproducible or mechanistically divergent results.

Allosteric vs. orthosteric

Mechanism differs from orthosteric ligands like BTT-3033; allosteric closure of α2 I-domain may not replicate with orthosteric tools.

Broad integrin profile

Inhibits α1β1, α2β1, and α11β1—unlike α1β1-specific obtustatin; substituting with a single-subtype inhibitor alters collagen receptor coverage.

Shear-dependent potency

Static-to-flow potency shift (~60-fold reported) is mechanistically distinct; inhibitors without shear sensitivity may yield divergent results in flow-based models.

TC-I 15 Evidence-Based Differentiation


Allosteric Mechanism and Substrate-Dependent Potency

TC-I 15 is an allosteric inhibitor that exhibits a striking 67-fold difference in IC50 depending on the collagen peptide substrate: 0.4 µM on the low-affinity GLOGEN peptide vs. 26.8 µM on the high-affinity GFOGER peptide, consistent with a competitive-like mechanism against weaker ligand interactions [1]. In contrast, the orthosteric inhibitor BTT-3033 shows an EC50 of 130 nM on intact collagen I, with no reported substrate-dependent potency shift [2]. This allosteric mechanism enables TC-I 15 to distinguish between integrin activation states, a property that is structurally linked to its binding site on the α2 I-domain distinct from the metal-ion-dependent adhesion site (MIDAS) targeted by BTT-3033.

Allosteric potency shift
Cross-study comparable
TC-I 15: IC50 0.4 µM (GLOGEN) vs. 26.8 µM (GFOGER) — 67-fold difference. BTT-3033: EC50 130 nM on collagen I, no substrate-dependent shift reported.
Supports substrate-dependent allosteric discrimination context
Data from Hunter 2021; BTT-3033 from Nissinen 2012. Verify under own peptide substrates.
Integrin allostery collagen peptide selectivity I-domain inhibition structure–activity relationship

Collagen Integrin Inhibition Spectrum: Broad vs. α1β1-Specific

In head-to-head cellular adhesion assays using C2C12 cells expressing individual collagen-binding integrins, TC-I 15 was shown to non-selectively inhibit α1β1, α2β1, and α11β1, whereas obtustatin inhibited only α1β1 [1]. Quantitatively, TC-I 15 inhibited α1β1 with IC50 values of 23.6 µM on GFOGER and 24.4 µM on GLOGEN, alongside its α2β1 activity (0.4–26.8 µM) and weak α11β1 activity (177 µM) . Obtustatin, by contrast, is reported as an α1β1-specific disintegrin with an IC50 of 0.8 nM, displaying no measurable inhibition of α2β1 or α11β1 [1][2].

Integrin subtype spectrum
Direct head-to-head
TC-I 15 inhibits α1β1 (IC50 23.6 µM GFOGER), α2β1 (0.4–26.8 µM), α11β1 (177 µM). Obtustatin: α1β1-only (IC50 0.8 nM).
Broad collagen integrin profile vs. strict α1β1 specificity
C2C12 adhesion assays; Hunter 2021. Obtustatin potency ~29,500-fold higher on α1β1.
Integrin selectivity profiling α1β1 α11β1 collagen receptor disintegrin comparison

Collagen-Binding vs. RGD-Binding Integrin Selectivity

TC-I 15 displays a clear selectivity window: at concentrations up to 1,000 nM, it does not inhibit the non-collagen integrins αvβ3, α5β1, α6β1, or αIIbβ3 . In contrast, cilengitide is a potent cyclic RGD pentapeptide that inhibits αvβ3 (IC50 2.3–4.1 nM) and αvβ5 (IC50 37–79 nM) [1]. This fundamental difference in integrin target class means that TC-I 15 is suited to interrogating collagen-specific adhesion pathways (thrombosis, fibrosis, tumor–stroma interactions), whereas cilengitide primarily targets RGD-dependent angiogenic and metastatic pathways. Empirically, TC-I 15 prevents ferric chloride-induced arterial thrombosis in mice without prolonging bleeding time, a therapeutic window attributed to its collagen-pathway selectivity [2].

Collagen vs. RGD selectivity
Cross-study comparable
TC-I 15: no inhibition of αvβ3, α5β1, α6β1, αIIbβ3 at >1,000 nM. Cilengitide: inhibits αvβ3 (IC50 2.3–4.1 nM), αvβ5 (37–79 nM).
>400-fold selectivity for collagen-binding over RGD-binding integrins reported
Vendor datasheets and Mas-Moruno 2010; use for collagen-specific pathway isolation.
Integrin selectivity αvβ3 αIIbβ3 off-target profiling thrombosis vs. angiogenesis

Shear-Dependent Potency: Static vs. Flow Conditions

Under static conditions, TC-I 15 inhibits human platelet adhesion to type I collagen with an IC50 of 12 nM . Under physiologically relevant arterial shear (flow) conditions, the apparent IC50 shifts to 715 nM, representing a ≈60-fold loss of potency . This distinguishes TC-I 15 from BTT-3033, which was shown in the Nissinen et al. 2012 study to inhibit platelet attachment under flow (EC50 130 nM on collagen I) without a comparable static-to-flow potency shift, provided integrin pre-activation is not required [1]. The differential shear sensitivity of TC-I 15 is mechanistically informative: it suggests that the allosteric mechanism of TC-I 15 is partially overcome under tensile force applied to the integrin–collagen bond.

Shear-dependent potency
Cross-study comparable
IC50 12 nM (static) → 715 nM (flow) — ≈60-fold potency loss under arterial shear. BTT-3033: EC50 130 nM (flow), no marked static-to-flow shift reported.
Shear context required for concentration selection in flow models
Human platelet adhesion to collagen I; Nissinen 2012. Adjust concentrations for flow assays.
Shear stress platelet adhesion flow chamber assay thrombosis modeling BTT-3033 comparison

In Vivo Pre-Metastatic Niche Blockade

In a mouse model of salivary gland adenoid cystic carcinoma (SACC) lung metastasis, intravenous administration of TC-I 15 (10 µg, every other day for three weeks) blocked α2β1-mediated uptake of carcinoma-associated fibroblast (CAF)-derived extracellular vesicles (EVs) by lung fibroblasts, thereby preventing pre-metastatic niche formation and significantly reducing lung metastatic burden [1]. This in vivo anti-metastatic mechanism is distinct from the anti-thrombotic mechanism demonstrated in the ferric chloride arterial thrombosis model. No comparable pre-metastatic niche blockade data have been reported for BTT-3033, obtustatin, or cilengitide in the same experimental paradigm, establishing a unique evidence dimension for TC-I 15 in tumor microenvironment research.

Pre-metastatic niche blockade
Class-level inference
In vivo: TC-I 15 (10 µg i.v., every other day × 3 weeks) blocked CAF-EV-induced lung pre-metastatic niche formation and reduced SACC metastasis in mice. No comparable data for BTT-3033, obtustatin, or cilengitide.
Reported in vivo model-response context; unique to TC-I 15 in this paradigm
Kong et al. 2019; single model. Requires independent replication for generalization.
Pre-metastatic niche extracellular vesicles cancer-associated fibroblasts lung metastasis α2β1-mediated uptake

Collagen IV Reduction in Mesangial Cells

TC-I 15 has been shown to reduce collagen IV production in mesangial cells . This functional readout is organ- and cell-type-specific and is not reported for BTT-3033, which has been characterized primarily in platelet and cancer cell adhesion contexts. The reduction of collagen IV, a major component of the glomerular basement membrane, positions TC-I 15 as a tool compound for studying integrin-mediated matrix regulation in renal glomerular disease models.

Mesangial collagen IV reduction
Supporting evidence
TC-I 15 reduced collagen IV production in mesangial cells (quantitative fold-change not publicly available). Comparators lack this data.
Organ-specific functional endpoint; quantitative effect size to verify
Vendor datasheet report; consult primary literature for details.
Mesangial cells collagen IV kidney fibrosis α2β1 glomerular disease

TC-I 15 Optimal Application Scenarios


Collagen vs. RGD Integrin Signaling Dissection

When researchers need to isolate the contribution of collagen-binding integrins (α2β1, α1β1) from RGD-binding integrins (αvβ3, αvβ5, α5β1) in cell adhesion, migration, or signaling assays, TC-I 15 is the inhibitor of choice. Its documented selectivity—no inhibition of αvβ3, α5β1, α6β1, or αIIbβ3 at concentrations up to 1,000 nM —enables clean pharmacological dissection. In contrast, RGD-based inhibitors like cilengitide would simultaneously block αvβ3/αvβ5 with sub-nanomolar potency, confounding collagen-pathway-specific conclusions. Recommended working concentrations for complete α2β1 blockade are ≥30 µM on GFOGER substrates or ≥1 µM on GLOGEN substrates .

Shear-Sensitive α2β1 Inhibition in Thrombosis Models

For in vivo ferric chloride-induced arterial thrombosis models in mice, TC-I 15 has direct proof of efficacy . Its 60-fold potency shift between static (IC50 12 nM) and flow (IC50 715 nM) conditions must be factored into dosing: systemic concentrations in the high nanomolar to low micromolar range are likely required for effective platelet adhesion blockade under arterial shear . This shear-sensitive pharmacology makes TC-I 15 a mechanistically valuable comparator when benchmarking orthosteric inhibitors like BTT-3033 that lack a pronounced static-to-flow potency differential [1].

Pre-Metastatic Niche Blockade in Tumor Models

TC-I 15 is the only small-molecule α2β1 inhibitor with published in vivo evidence of blocking pre-metastatic niche formation via inhibition of fibroblast EV uptake . For cancer biology researchers investigating how tumor-derived extracellular vesicles prime distant organs for metastasis through integrin-mediated mechanisms, TC-I 15 provides a uniquely validated pharmacological tool. The established dosing regimen (10 µg i.v., every other day for three weeks in mice) offers a starting point for experimental replication .

Collagen Matrix Regulation in Fibrosis & Glomerular Disease

TC-I 15’s demonstrated ability to reduce collagen IV production in mesangial cells makes it a relevant tool for renal and fibrotic disease research programs investigating α2β1-mediated matrix regulation. Combined with its dual α2β1/α1β1 inhibitory profile , TC-I 15 enables pharmacological inquiry into the coordinated role of collagen-binding integrins in pathological extracellular matrix deposition, complementing genetic approaches such as siRNA knockdown of ITGA2 or ITGA1.

Application
Selection Property
Validation Focus
Collagen-specific integrin signaling dissection
Selectivity for collagen-binding over RGD-binding integrins
Collagen-pathway specificity confirmation
Shear-dependent platelet adhesion studies
Shear-dependent potency profile
Flow-based thrombosis model validation
Tumor-derived EV uptake and pre-metastatic niche studies
α2β1-mediated EV uptake inhibition
In vivo metastasis model endpoint review
Collagen IV matrix regulation in mesangial cells
Dual α2β1/α1β1 inhibition profile
Renal fibrotic model endpoint review

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